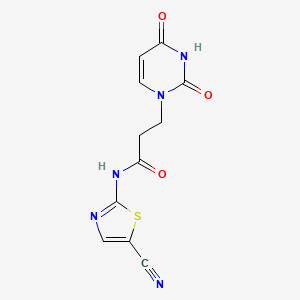N-(5-cyanothiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
CAS No.: 1257552-50-3
Cat. No.: VC4391046
Molecular Formula: C11H9N5O3S
Molecular Weight: 291.29
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1257552-50-3 |
|---|---|
| Molecular Formula | C11H9N5O3S |
| Molecular Weight | 291.29 |
| IUPAC Name | N-(5-cyano-1,3-thiazol-2-yl)-3-(2,4-dioxopyrimidin-1-yl)propanamide |
| Standard InChI | InChI=1S/C11H9N5O3S/c12-5-7-6-13-10(20-7)14-8(17)1-3-16-4-2-9(18)15-11(16)19/h2,4,6H,1,3H2,(H,13,14,17)(H,15,18,19) |
| Standard InChI Key | OFVZHHHRIRLSMZ-UHFFFAOYSA-N |
| SMILES | C1=CN(C(=O)NC1=O)CCC(=O)NC2=NC=C(S2)C#N |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Molecular Formula
The IUPAC name N-(5-cyanothiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide delineates its three key domains:
-
5-Cyanothiazol-2-yl group: A thiazole ring substituted with a cyano (-CN) group at position 5.
-
Propanamide linker: A three-carbon chain with an amide bond connecting the thiazole and dihydropyrimidinone units.
-
3,4-Dihydropyrimidin-2(1H)-one core: A partially saturated pyrimidine ring with ketone groups at positions 2 and 4.
The molecular formula is deduced as C₁₁H₁₀N₅O₃S, with a molecular weight of 300.30 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀N₅O₃S |
| Molecular Weight | 300.30 g/mol |
| IUPAC Name | As above |
| Canonical SMILES | C1C(=O)NC(=O)N(C1)NCCC(=O)Nc2nc(cs2)C#N |
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
-
5-Cyanothiazol-2-amine: Synthesized via cyclization of thiourea derivatives with α-haloketones.
-
3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid: Derived from Biginelli reaction products, followed by functionalization.
Biginelli Reaction for Dihydropyrimidinone Synthesis
The dihydropyrimidinone core is classically prepared via the Biginelli reaction, a one-pot condensation of urea, aldehydes, and β-keto esters under acidic conditions . For example:
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Biginelli Reaction | Urea, β-keto ester, HCl | Ethyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate |
| 2 | Ester Hydrolysis | NaOH, H₂O/EtOH | 3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid |
| 3 | Amide Coupling | EDCl, HOBt, DMF | Target Compound |
Physicochemical and Pharmacokinetic Predictions
Calculated Properties
Using tools like SwissADME:
-
LogP: ~1.2 (moderate lipophilicity)
-
Water Solubility: ~0.1 mg/mL (poor aqueous solubility)
-
Hydrogen Bond Donors/Acceptors: 3/6
Bioavailability Radar
The compound likely exhibits moderate intestinal absorption but may require formulation enhancements due to poor solubility. The thiazole and dihydropyrimidinone moieties suggest potential cytochrome P450 interactions, necessitating metabolic stability studies .
Pharmacological Profile and Mechanism of Action
Structural Analogues as Adenosine Receptor Antagonists
3,4-Dihydropyrimidin-2(1H)-ones are established A₂B adenosine receptor (AdoR) antagonists with submicromolar affinity . For instance, compound 1 (Figure 1 in ) exhibited K₁ = 585.5 nM at A₂B AdoR. The thiazole component may enhance selectivity by occupying auxiliary binding pockets.
Hypothetical Target Engagement
-
Adenosine Receptors: Competitive antagonism via H-bonding with ketone groups and π-π stacking with the thiazole ring.
-
Kinase Inhibition: The cyanothiazole group resembles ATP-competitive kinase inhibitors (e.g., Dasatinib).
Research Gaps and Future Directions
Priority Investigations
-
Synthetic Optimization: Develop enantioselective routes to explore stereochemical effects.
-
In Vitro Profiling: Screen against adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) and kinase panels.
-
Solubility Enhancement: Prodrug strategies or salt formation to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume